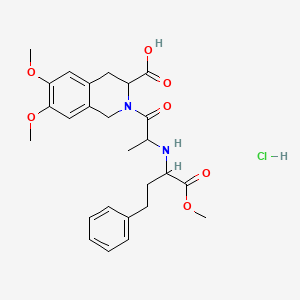

MoexiprilMethylEsterAnalogHydrochlorideSalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MoexiprilMetilÉsterAnálogoSalHidrocloruro es un compuesto bioquímico utilizado principalmente en la investigación. Es un derivado de Moexipril, que es un inhibidor de la enzima convertidora de angiotensina (ECA) no sulfhidrílico. Moexipril se usa comúnmente para tratar la presión arterial alta relajando los vasos sanguíneos y reduciendo la carga de trabajo del corazón .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MoexiprilMetilÉsterAnálogoSalHidrocloruro implica múltiples pasos, comenzando desde el compuesto base Moexipril. El proceso típicamente incluye esterificación y posterior conversión a la forma de sal hidrocloruro. Las condiciones de reacción específicas, como la temperatura, el pH y los solventes utilizados, pueden variar, pero los reactivos comunes incluyen metanol y ácido clorhídrico .

Métodos de Producción Industrial

La producción industrial de MoexiprilMetilÉsterAnálogoSalHidrocloruro sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando técnicas avanzadas como cromatografía líquida de alto rendimiento (HPLC) para purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

MoexiprilMetilÉsterAnálogoSalHidrocloruro experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

MoexiprilMetilÉsterAnálogoSalHidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un compuesto de referencia en métodos analíticos como HPLC.

Biología: Se estudia por sus efectos en los procesos celulares y la inhibición enzimática.

Medicina: Investigado por posibles usos terapéuticos más allá de la hipertensión, como en enfermedades cardiovasculares.

Industria: Utilizado en el desarrollo de nuevos fármacos y ensayos bioquímicos

Mecanismo De Acción

MoexiprilMetilÉsterAnálogoSalHidrocloruro actúa como un profármaco para Moexiprilat, que inhibe la ECA. Esta inhibición previene la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Al reducir los niveles de angiotensina II, el compuesto ayuda a relajar los vasos sanguíneos, disminuir la presión arterial y reducir la secreción de aldosterona .

Comparación Con Compuestos Similares

Compuestos Similares

Enalapril: Otro inhibidor de la ECA utilizado para tratar la hipertensión.

Lisinopril: Un inhibidor de la ECA ampliamente utilizado con mecanismos de acción similares.

Ramipril: Conocido por sus efectos de larga duración en el control de la presión arterial

Singularidad

MoexiprilMetilÉsterAnálogoSalHidrocloruro es único debido a su forma específica de análogo de éster, que puede ofrecer diferentes propiedades farmacocinéticas en comparación con otros inhibidores de la ECA. Esta singularidad puede aprovecharse en la investigación para explorar nuevos potenciales terapéuticos y mejorar las formulaciones de fármacos .

Propiedades

Fórmula molecular |

C26H33ClN2O7 |

|---|---|

Peso molecular |

521.0 g/mol |

Nombre IUPAC |

6,7-dimethoxy-2-[2-[(1-methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H |

Clave InChI |

QGAMJBPJKREJGZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)

![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)

![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)

![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)

![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)

![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)